molecular formula C8H7NO3 B13110979 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione

Cat. No.: B13110979
M. Wt: 165.15 g/mol
InChI Key: OQVWIAXMGWLOIF-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione is an organic compound belonging to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione typically involves the indolization process. One common method includes the reaction of appropriate precursors in the presence of glacial acetic acid and hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-2,3-dihydro-1H-indole-4,7-dione stands out due to its specific hydroxyl and keto groups, which confer unique chemical reactivity and biological properties.

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indole-6,7-dione

InChI

InChI=1S/C8H7NO3/c10-5-3-6(11)8(12)7-4(5)1-2-9-7/h3,9-10H,1-2H2

InChI Key

OQVWIAXMGWLOIF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=CC(=O)C2=O)O

Origin of Product

United States

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